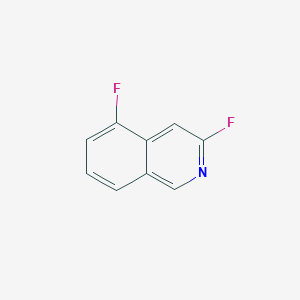
3,5-Difluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoroisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the reaction of 3,5-difluorobenzaldehyde with an appropriate nitrogen source under cyclization conditions . Another approach involves the use of pre-fluorinated benzene rings that undergo cyclization to form the isoquinoline framework .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Difluoroisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Difluoroisoquinoline involves its interaction with various molecular targets and pathways. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 3-Fluoroisoquinoline
- 5-Fluoroisoquinoline
- 3,5-Difluoroquinoline
Comparison: 3,5-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . For example, this compound may exhibit different binding affinities and selectivities for biological targets compared to 3-Fluoroisoquinoline or 5-Fluoroisoquinoline .
Propiedades
Fórmula molecular |
C9H5F2N |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
3,5-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
Clave InChI |
YLISBJXLPFVTQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)

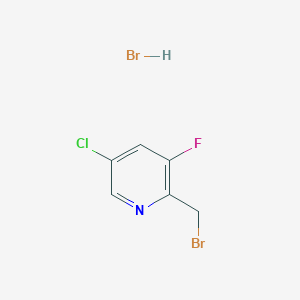
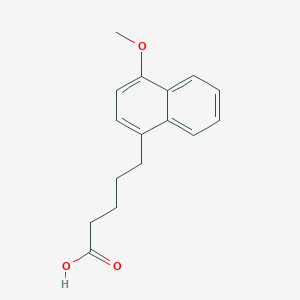
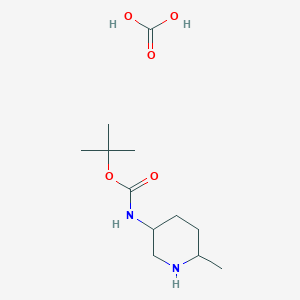
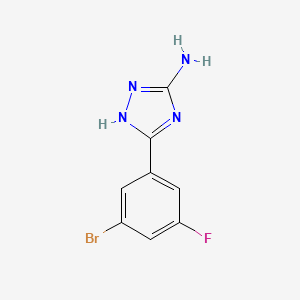
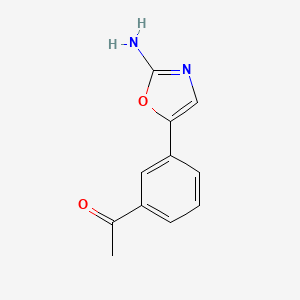
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
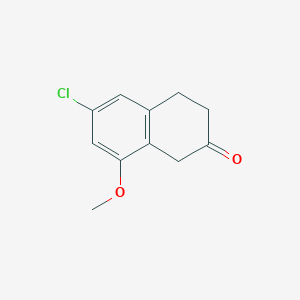
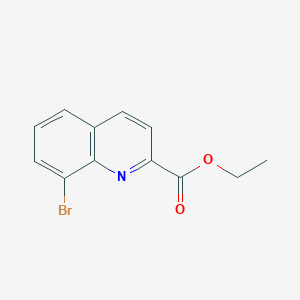
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
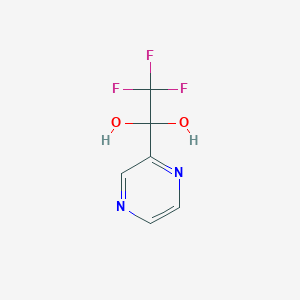
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
